molecular formula C₁₆H₁₄N₃NaO₁₀S B1140135 Tizoxanid-Glucuronid-Natriumsalz CAS No. 221287-83-8

Tizoxanid-Glucuronid-Natriumsalz

Katalognummer: B1140135
CAS-Nummer: 221287-83-8
Molekulargewicht: 463.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Tizoxanide has demonstrated significant antiviral activity against several viruses, including the Zika virus and hepatitis B virus.

  • Zika Virus : Research indicates that tizoxanide exhibits potent antiviral effects against Zika virus in vitro. A study showed that tizoxanide can completely inhibit Zika virus proliferation at concentrations as low as 10 μM without causing cytotoxicity to Vero cells. The mechanism of action is believed to involve targeting the viral post-attachment step, making it a candidate for further clinical research during public health emergencies like the Zika outbreak .
  • Hepatitis B Virus : Tizoxanide and its analogs have been evaluated for their effectiveness against hepatitis B virus. Some studies have indicated that thiazolides, a class of compounds related to tizoxanide, exhibit good activity against HBV, suggesting a potential role for tizoxanide glucuronide in treating chronic hepatitis infections .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of tizoxanide is critical for optimizing its therapeutic use.

  • After oral administration of nitazoxanide, tizoxanide is rapidly formed and subsequently conjugated with glucuronic acid to form tizoxanide glucuronide. This metabolite is then excreted in urine and bile . The half-life of tizoxanide in plasma is approximately 1.5 hours, which informs dosing regimens for effective treatment outcomes .

Clinical Applications

Tizoxanide has been explored in various clinical settings:

  • Chronic Hepatitis C Treatment : Clinical trials have shown that formulations containing nitazoxanide and tizoxanide can achieve sustained viral response rates of 61% to 80% in patients with chronic hepatitis C, outperforming standard therapies . This highlights the potential of tizoxanide as an adjunctive treatment option.
  • Cryptosporidiosis : As the only FDA-approved drug for treating human cryptosporidiosis, nitazoxanide (and by extension its active metabolite tizoxanide) has been validated for its efficacy against Cryptosporidium parvum. Studies confirm that it effectively kills this pathogen, offering a reliable treatment avenue for infected individuals .

Research Findings and Case Studies

The following table summarizes key findings from various studies on tizoxanide glucuronide:

Study FocusFindingsReference
Antiviral Activity (Zika Virus)Tizoxanide completely inhibited Zika virus at 10 μM without cytotoxicity
Hepatitis B VirusThiazolides related to tizoxanide show good activity against HBV
PharmacokineticsTizoxanide forms quickly post-administration; half-life ~1.5 hours
CryptosporidiosisEffective treatment validated against Cryptosporidium parvum

Wirkmechanismus

Target of Action

Tizoxanide Glucuronide Sodium Salt is a metabolite of Nitazoxanide . The primary target of this compound is the enzyme Uridine Diphosphate-Glucuronosyltransferase (UGT) . This enzyme plays a crucial role in the metabolism of various xenobiotics, drugs, and endogenous compounds by catalyzing the transfer of glucuronic acid.

Mode of Action

Tizoxanide Glucuronide Sodium Salt acts as a substrate for the UGT enzyme . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of tizoxanide glucuronide .

Biochemical Pathways

The biochemical pathway primarily involved with Tizoxanide Glucuronide Sodium Salt is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where the glucuronide conjugate is more polar than tizoxanide and is readily excreted.

Pharmacokinetics

Tizoxanide, the active metabolite of Nitazoxanide, undergoes glucuronidation to form Tizoxanide Glucuronide . This process occurs in the liver and small intestine . The glucuronidation of Tizoxanide by liver and intestinal microsomes follows the Michaelis–Menten model . The urinary elimination half-life of Tizoxanide is approximately 7.3 hours .

Result of Action

The result of the action of Tizoxanide Glucuronide Sodium Salt is the formation of a more polar and easily excretable compound, aiding in the elimination of the drug from the body . This process is crucial for the detoxification and removal of the drug.

Action Environment

The action of Tizoxanide Glucuronide Sodium Salt can be influenced by various environmental factors. For instance, the presence of other substances can affect the glucuronidation process. Both estradiol and emodin have been found to inhibit Tizoxanide glucuronidation activities in human liver and intestinal microsomes in a dose-dependent manner . Additionally, the roles of UGT enzymes in Tizoxanide glucuronidation in the liver and small intestine differ extensively across species .

Biochemische Analyse

Biochemical Properties

Tizoxanide Glucuronide, Sodium Salt interacts with the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of Tizoxanide Glucuronide .

Cellular Effects

Tizoxanide Glucuronide, Sodium Salt has been studied for its effects on various types of cells. In the liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice, Tizoxanide Glucuronide undergoes glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .

Molecular Mechanism

The molecular mechanism of Tizoxanide Glucuronide, Sodium Salt involves the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to tizoxanide, resulting in the formation of Tizoxanide Glucuronide .

Temporal Effects in Laboratory Settings

The effects of Tizoxanide Glucuronide, Sodium Salt over time in laboratory settings have been studied. Following oral administration of nitazoxanide, a maximum tizoxanide plasma concentration is observed within 1–4 hours . Tizoxanide is extensively bound to plasma proteins (>99%), and its urinary elimination half-life is 7.3 hours .

Dosage Effects in Animal Models

The effects of Tizoxanide Glucuronide, Sodium Salt vary with different dosages in animal models. The kinetics of Tizoxanide Glucuronide glucuronidation by the liver and intestinal microsomes followed the Michaelis–Menten or biphasic model .

Metabolic Pathways

Tizoxanide Glucuronide, Sodium Salt is involved in the metabolic pathway of glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .

Transport and Distribution

It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase .

Subcellular Localization

It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase , which is found in the endoplasmic reticulum of cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of Tizoxanide Glucuronide, Sodium Salt involves the use of recombinant UGT enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain Tizoxanide Glucuronide, Sodium Salt in its neat form .

Biologische Aktivität

Tizoxanide Glucuronide Sodium Salt is a significant metabolite of Nitazoxanide, an established antiparasitic and antiviral agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant studies that highlight its potential therapeutic applications.

  • Chemical Formula : C16H15N3O10S
  • Molecular Weight : 463.35 g/mol
  • Classification : Sodium salt, enhancing solubility in aqueous solutions.

The glucuronide moiety in Tizoxanide Glucuronide indicates that it is a glycosylated form of Tizoxanide, which contributes to its pharmacological properties and metabolic stability. The compound's structure allows it to exhibit distinct biological activities compared to its parent compound.

Tizoxanide Glucuronide Sodium Salt primarily exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle in anaerobic microbes. This disruption leads to impaired energy metabolism, resulting in the death of various protozoan parasites and some bacterial species.

Antiparasitic Activity

Tizoxanide Glucuronide has demonstrated significant antiparasitic activity, particularly against Cryptosporidium parvum , a common protozoan parasite responsible for cryptosporidiosis. Studies indicate that concentrations as low as 2.2 μg/ml can effectively inhibit parasite development.

Antiviral Properties

While primarily recognized for its antiparasitic effects, Tizoxanide Glucuronide may also retain some antiviral properties due to its relationship with Nitazoxanide. Nitazoxanide has been shown to have broad-spectrum antiviral activity against various viruses, including influenza and rotavirus .

Pharmacokinetics

Research on the pharmacokinetics of Tizoxanide Glucuronide indicates that glucuronidation enhances the bioavailability and half-life of Tizoxanide. This metabolic process occurs predominantly in the liver and intestines, involving UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A8, which are crucial for the metabolism and elimination of Tizoxanide in humans .

Comparative Analysis with Related Compounds

Compound NameChemical FormulaUnique Features
NitazoxanideC12H15N3O5SParent compound with broad-spectrum activity
Tizoxanide O-b-D-glucuronideC16H14N3O10SGlycosylated form with enhanced solubility
Metronidazole GlucuronideC6H9ClN4O3Antiprotozoal agent with different mechanism
Sulfadiazine GlucuronideC10H10N4O2SSulfonamide antibiotic with similar metabolic pathways

This table illustrates the unique position of Tizoxanide Glucuronide as a metabolite that not only enhances solubility but also contributes to the overall pharmacological profile derived from Nitazoxanide.

Case Studies and Research Findings

  • In Vitro Studies : Research has validated the efficacy of Tizoxanide and its glucuronidated form against C. parvum using transgenic host cell models. These studies demonstrated that both compounds effectively kill the parasite by targeting it directly rather than affecting host cells .
  • Glucuronidation Studies : A study focused on the glucuronidation kinetics of Tizoxanide across various species found significant differences in metabolic rates, highlighting the importance of understanding species-specific responses when considering therapeutic applications in humans versus animal models .
  • Drug Interaction Studies : Investigations into drug-drug interactions revealed that Tizoxanide Glucuronide could influence the metabolism of co-administered drugs through competitive inhibition or induction of metabolic enzymes like cytochrome P450s, which is crucial for assessing safety profiles in polypharmacy scenarios.

Eigenschaften

IUPAC Name

sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNHPDNJXKILF-JSCJDRRHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N3NaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.